N-(2,5-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide
Description
N-(2,5-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine core substituted at position 3 with a carboxamide group linked to a 2,5-dimethoxyphenyl moiety and at position 6 with a 3,4-dimethylbenzenesulfonyl group. This compound’s structural design combines electron-donating (methoxy) and electron-withdrawing (sulfonyl) substituents, which may influence its physicochemical and pharmacological properties, such as solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-14-5-8-18(11-15(14)2)30(26,27)21-10-6-16(13-23-21)22(25)24-19-12-17(28-3)7-9-20(19)29-4/h5-13H,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPGIXCGJYGYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Coupling with the Phenyl Group: The phenyl group with methoxy substituents can be coupled using cross-coupling reactions such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide would depend on its specific target. Generally, it might interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Core Heterocycles : The target compound’s pyridine core differs from Rip-B’s benzamide and patent compounds’ benzothiazole cores. Heterocycle choice impacts electronic properties and binding interactions .
- Substituent Effects : The 3,4-dimethylbenzenesulfonyl group in the target compound may enhance solubility compared to L454-0379’s 4-methylphenyl group, as sulfonyl groups increase polarity .
- Functional Groups : Carboxamide and sulfonyl groups in the target compound contrast with acetamide or urea groups in analogs, affecting hydrogen-bonding capacity and metabolic stability .
Pharmacological and Physicochemical Considerations
Molecular Weight and Solubility:
- The target compound (414.47 g/mol) has a higher molecular weight than L454-0379 (362.43 g/mol), likely due to the bulky sulfonyl group. This may reduce membrane permeability but improve aqueous solubility .
Metabolic Stability:
- The 2,5-dimethoxyphenyl group in the target compound and L454-0379 may slow oxidative metabolism compared to non-methoxy analogs, as methoxy groups resist cytochrome P450-mediated demethylation .
Therapeutic Potential:
- Patent compounds with benzothiazole and trifluoromethyl groups () highlight the importance of electron-deficient aromatic systems in targeting enzymes like kinases or proteases. The target compound’s sulfonyl group may confer similar selectivity .
Biological Activity
N-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a sulfonyl moiety attached to a dimethylbenzene derivative. This specific arrangement contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 893788-14-2 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures inhibit specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown inhibition of chitin synthesis in insects, suggesting potential applications in pest control .
- Antitumor Activity : Some derivatives of pyridine carboxamides have demonstrated cytotoxic effects against various cancer cell lines. The presence of the dimethoxyphenyl and sulfonyl groups may enhance their interaction with cellular targets involved in tumor progression.
- Anti-inflammatory Effects : Compounds with similar functional groups have been reported to exhibit anti-inflammatory properties by modulating cytokine production and signaling pathways associated with inflammation.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on cell proliferation and apoptosis in cancer cell lines. For example, a study showed that related compounds significantly inhibited cell growth at concentrations as low as 10 µM, with IC50 values indicating potent activity .
Case Studies
- Chitin Synthesis Inhibition : A study focusing on chitin synthesis inhibitors demonstrated that analogs of this compound were effective at reducing chitin levels in cultured insect integuments. The most potent inhibitors had pIC50 values greater than 5 .
- Cytotoxicity Against Cancer Cells : A series of experiments evaluated the cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
